molecular formula C10H11N3OS B2861494 2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1094380-81-0

2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2861494
CAS No.: 1094380-81-0
M. Wt: 221.28
InChI Key: CQAOICQJIPJJMO-UHFFFAOYSA-N
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Description

2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the field of oncology. It is built around the thieno[3,2-d]pyrimidine scaffold, which is a well-established bioisostere of purine bases found in natural nucleotides. This structural characteristic allows such compounds to interact with a variety of enzymatic targets . The thienopyrimidine core is a privileged structure in anticancer agent development, with several derivatives currently in clinical trials or use, such as the EGFR inhibitor olmutinib and the PI3K inhibitor pictilisib . The specific substitution pattern on this compound—featuring a 4-oxo group and a cyclopropylaminomethyl side chain—is designed to modulate its physicochemical properties and biological activity. The cyclopropyl group, in particular, is a common pharmacophore in drug design known to influence metabolic stability and binding affinity. Research on closely related analogs has demonstrated potent cytotoxic and anti-proliferative activities against a range of human cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT-116), and prostate cancer (PC-3) . The primary mechanism of action for many active thienopyrimidine derivatives involves the inhibition of key protein kinases that drive cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-Kinase (PI3K) . In silico studies of similar compounds often predict favorable drug-likeness and pharmacokinetic properties, suggesting high intestinal absorption potential . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to explore its potential as a lead compound or a chemical probe in their investigations into novel oncology therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(cyclopropylamino)methyl]-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c14-10-9-7(3-4-15-9)12-8(13-10)5-11-6-1-2-6/h3-4,6,11H,1-2,5H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAOICQJIPJJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=NC3=C(C(=O)N2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons. These are cyclized to form thieno[3,2-d]pyrimidine derivatives under specific conditions . Another approach involves the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes in Mycobacterium tuberculosis, leading to the depletion of ATP and subsequent bacterial cell death . The compound’s structure allows it to bind effectively to these targets, disrupting essential biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives differ primarily in substituent groups at positions 2, 3, 6, and 5. Key analogs and their properties are summarized below:

Compound Name Substituents Melting Point (°C) Yield (%) Key Features Reference
2-tert-Butylamino-6-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]thieno[3,2-d]pyrimidin-4(3H)-one 2-tert-butylamino; 6-pyrimidinyl-piperazine 289–291 19 Low yield; complex heterocyclic substituent; NMR/HRMS confirmed
6-(4-Aminophenyl)-2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one 2-tert-butylamino; 6-aminophenyl 259–261 32 Reduced nitro group to amine; moderate yield
2,6-Bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (12) 2,6-di(3-methoxyphenyl) 241–243 61 High yield; methoxy groups enhance solubility
2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one 2-methylthio N/A N/A Simple substituent; ChemSpider ID 1222314
2-[(Pyrrolidin-1-yl)methyl]-6-(5-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one 2-pyrrolidinylmethyl; 6-pyrazolyl N/A N/A Chiral centers absent; designed for receptor binding

Key Research Findings

Substituent Impact on Melting Points : Hydroxyphenyl derivatives (e.g., 3b, 303–304°C) exhibit higher melting points than methoxy analogs (e.g., 3a, 148–150°C), likely due to hydrogen bonding .

NMR Confirmation : All analogs in and were validated via $ ^1H $- and $ ^{13}C $-NMR, ensuring structural fidelity .

Biological Activity

The compound 2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one is a member of the thieno[3,2-d]pyrimidine class, which has garnered attention for its biological activity, particularly in the context of cancer treatment and as a potential therapeutic agent against various diseases. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in inhibiting specific biological pathways, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N4SC_{10}H_{12}N_4S, with a molecular weight of approximately 220.29 g/mol. The presence of the cyclopropylamino group contributes to its unique pharmacological properties.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC10H12N4SC_{10}H_{12}N_4S
Molecular Weight220.29 g/mol
CAS Number1094380-81-0

Inhibition of Protein Kinases

One of the primary mechanisms through which this compound exhibits its biological activity is by inhibiting protein kinases. Protein kinases are crucial for various cellular processes, including cell growth, differentiation, and metabolism. Dysregulation of these kinases is often implicated in cancer and other diseases.

Research indicates that this compound demonstrates significant inhibitory activity against several protein kinases associated with cancer progression. For instance, it has shown effectiveness against FLT3-D835Y mutations, which are commonly found in acute myeloid leukemia (AML) patients .

Antitumor Activity

In vitro studies have highlighted the antitumor potential of thieno[3,2-d]pyrimidine derivatives. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For example, it has been reported to exhibit an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range against certain tumor cell lines .

Case Studies

  • FLT3 Inhibition : A study focusing on the compound's effect on FLT3 receptor tyrosine kinase demonstrated that it could effectively inhibit the proliferation of FLT3-mutant leukemia cells. The results indicated a dose-dependent response with significant reductions in cell viability at concentrations as low as 1 µM .
  • Broad-Spectrum Antiviral Activity : Preliminary investigations suggest that similar thieno[3,2-d]pyrimidine derivatives may possess antiviral properties. For instance, compounds in this class have shown activity against various viral targets, including HIV and hepatitis C virus (HCV), although specific data on this compound remains limited .

Pharmacokinetics and Dosage

The pharmacokinetic profile of thieno[3,2-d]pyrimidine derivatives suggests favorable absorption and distribution characteristics. Suggested dosing regimens for related compounds range from 1 mg to 2000 mg per day depending on the condition being treated and patient-specific factors such as age and weight .

Table 2: Suggested Dosage Ranges

ConditionSuggested Dose Range
Cancer Treatment1 mg/day to 2000 mg/day
Viral InfectionsVaries based on specific virus

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